N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
N-(2,3-Dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a dichlorophenyl group attached to the amide nitrogen and a 4-nitrophenyl-substituted piperazine moiety. Its molecular formula is C₁₈H₁₆Cl₂N₄O₃ (exact mass: 414.06 g/mol).
Key structural features include:
- 2,3-Dichlorophenyl group: Enhances lipophilicity and influences receptor binding.
- Acetamide linker: Provides conformational flexibility for target engagement.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-15-2-1-3-16(18(15)20)21-17(25)12-22-8-10-23(11-9-22)13-4-6-14(7-5-13)24(26)27/h1-7H,8-12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLLBNVVMCUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 4-nitrophenylpiperazine.
Formation of Intermediate: The 2,3-dichloroaniline is reacted with chloroacetyl chloride to form an intermediate compound, 2,3-dichlorophenyl chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 4-nitrophenylpiperazine under suitable conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of certain enzymes.
Comparison with Similar Compounds
Substituent Variations in Piperazine-Acetamide Derivatives
The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and piperazine core. Below is a comparative analysis based on synthesized derivatives from peer-reviewed studies and catalogs:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (NO₂, Cl): Compounds with nitro groups (e.g., CID 4334827 ) exhibit lower solubility in aqueous media compared to methoxy-substituted analogs (CID 3429209 ).
- Lipophilicity : The 2,3-dichlorophenyl group increases logP values, favoring blood-brain barrier penetration, as seen in anticonvulsant analogs .
Research Findings and Pharmacological Implications
Structural Insights from Crystallography
- Nitro Group Orientation : In nitro-substituted analogs, the nitro group often adopts a planar conformation with the phenyl ring, as observed in CID 4334827 . This alignment may influence π-π stacking interactions with biological targets.
- Piperazine Flexibility : The piperazine ring adopts a chair conformation, enabling diverse binding modes in receptor pockets .
Biological Activity
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic organic compound classified as a piperazine derivative. Its unique chemical structure and functional groups suggest potential biological activities, making it a subject of interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19Cl2N3O2
- Molecular Weight : 409.27 g/mol
- CAS Number : 851720-29-1
The compound features a dichlorophenyl group and a nitrophenyl-piperazine moiety, which are known to influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the piperazine structure can enhance antimicrobial efficacy against various pathogens. For instance, the presence of electron-withdrawing groups like nitro groups has been linked to increased antibacterial activity due to enhanced interaction with bacterial cell membranes.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain.
- Receptor Interaction : It can interact with specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values below those of standard chemotherapeutic agents, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Reference Drug (Doxorubicin) | A431 | 15 |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against A431 cells, with an IC50 value significantly lower than that of doxorubicin, highlighting its potential as an effective anticancer agent .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives of piperazine were synthesized and tested against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with nitro substitutions displayed enhanced antibacterial properties compared to their non-nitro counterparts. This suggests that this compound may possess similar antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
